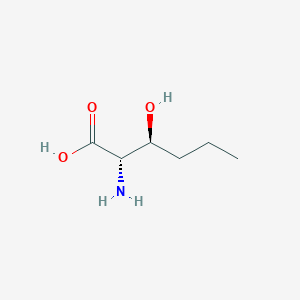
(2S,3S)-2-amino-3-hydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,3S)-2-amino-3-hydroxyhexanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
(2S,3S)-2-amino-3-hydroxyhexanoic acid, commonly referred to as 3-hydroxy-2-aminohexanoic acid, is a chiral amino acid derivative with significant biological activity. This compound is characterized by its unique stereochemistry, which plays a crucial role in its interactions with various enzymes and receptors in biological systems. Its molecular formula is C6H13NO3, and it is involved in multiple metabolic pathways, influencing both physiological and biochemical processes.
The compound contains an amino group at the second carbon and a hydroxyl group at the third carbon of a hexanoic acid chain. The synthesis of this compound can be achieved through various methods, including biocatalytic processes that utilize genetically engineered bacteria. These methods are efficient and environmentally friendly compared to traditional chemical synthesis techniques.
Biological Roles
This compound serves as a substrate for several enzymes involved in amino acid metabolism. Its interactions with specific receptors can influence cellular processes such as signal transduction and metabolic regulation. The compound has been shown to participate in the synthesis of complex organic molecules and can yield various products, including amino alcohols and keto acids.
Enzymatic Interactions
The compound's ability to act as a substrate for enzymes highlights its significance in biochemical research. Specific enzymatic reactions involving this compound include:
- Enzyme Kinetics : Studies indicate that this amino acid derivative can influence enzyme activity and kinetics, making it valuable for understanding metabolic pathways.
- Receptor Binding : It has been suggested that this compound interacts with specific receptors that modulate cellular functions.
Case Studies
Recent studies have explored the biological implications of this compound in various contexts:
- Plant Defense Mechanisms : Research indicates that related compounds can accumulate in plants during pathogen infections, suggesting a role in defense responses. For instance, the accumulation of branched-chain amino acids (BCAAs) correlates with enhanced resistance to pathogens like Pseudomonas syringae in Arabidopsis thaliana .
- Metabolic Disorders : In humans with metabolic disorders such as Maple Syrup Urine Disease (MSUD), levels of related hydroxy acids increase due to impaired metabolism. This highlights the importance of this compound as a potential biomarker for metabolic dysfunctions .
Comparative Analysis
The structural uniqueness of this compound differentiates it from other related compounds. Below is a comparison table of structural analogs:
| Compound Name | Structure Characteristics |
|---|---|
| (2S,3R)-3-Amino-2-hydroxyhexanoic acid | Isomer differing at the stereocenter at position 3 |
| (2S,3S)-3-Hydroxy-2-aminohexanoic acid | Hydroxyl group at position 3; different biological activity |
| (2S,3S)-3-Amino-2-hydroxybutanoic acid | Shorter carbon chain; different metabolic pathways |
The stereochemistry of this compound imparts distinct biological activities compared to its isomers and analogs. This uniqueness allows for targeted biochemical studies and therapeutic applications .
Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-hydroxyhexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-2-3-4(8)5(7)6(9)10/h4-5,8H,2-3,7H2,1H3,(H,9,10)/t4-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTYPWROJNTIRE-WHFBIAKZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]([C@@H](C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













